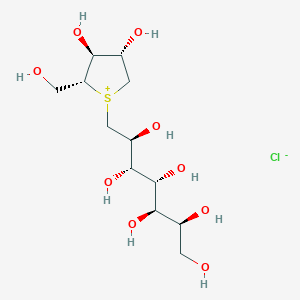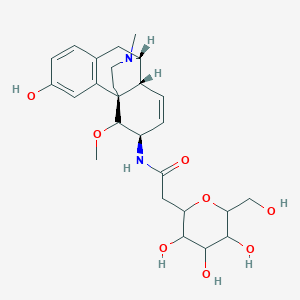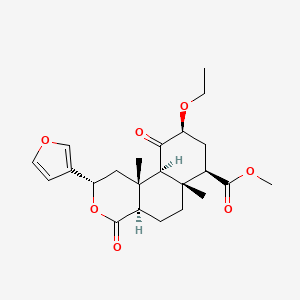![molecular formula C77H99N13O15S2 B10848228 Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848228.png)
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to interact with somatostatin receptors, particularly somatostatin receptor type 2 and type 3 .
Preparation Methods
The synthesis of Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide
Chemical Reactions Analysis
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives
Scientific Research Applications
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF is utilized in several scientific research fields:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating the role of somatostatin receptors in cellular processes.
Medicine: Exploring potential therapeutic applications for conditions like acromegaly, neuroendocrine tumors, and gastrointestinal disorders.
Industry: Developing diagnostic tools and therapeutic agents
Mechanism of Action
The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 and type 3. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased cellular activity. Additionally, it stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activity .
Comparison with Similar Compounds
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF is compared with other somatostatin analogs such as:
Octreotide: A widely used somatostatin analog with a longer half-life.
Lanreotide: Another analog used for similar therapeutic purposes.
Pasireotide: Known for its broader receptor binding profile.
The uniqueness of this compound lies in its specific modifications, which enhance its receptor binding affinity and stability .
Properties
Molecular Formula |
C77H99N13O15S2 |
|---|---|
Molecular Weight |
1510.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-20-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)40-64-73(100)89-66(47(4)93)74(101)84-60(38-50-23-13-8-14-24-50)71(98)88-65(46(3)92)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)67(94)81-57(27-17-18-34-78)68(95)82-58(36-48-19-9-6-10-20-48)69(96)83-59(37-49-21-11-7-12-22-49)70(97)85-61(76(103)90(64)5)39-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,94)(H,82,95)(H,83,96)(H,84,101)(H,85,97)(H,86,102)(H,87,99)(H,88,98)(H,89,100)(H,104,105)/t46-,47-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1 |
InChI Key |
JNLTXZJTSBQWNR-PCKPOTSRSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CC5=CC=CC=C5C=C4)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-oxo-1,4-dihydroquinazoline-3-carboxylate](/img/structure/B10848147.png)
![Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2](/img/structure/B10848148.png)
![Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF](/img/structure/B10848156.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)
![Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF](/img/structure/B10848167.png)

![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3S)-3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848183.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848186.png)
![Des-AA1,2,4,5-[D-Trp8]SRIF](/img/structure/B10848195.png)
![Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF](/img/structure/B10848199.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)


